molecular formula C9H7NOS B1296118 4-(2-Thiazolyl)phenol CAS No. 81015-49-8

4-(2-Thiazolyl)phenol

Cat. No. B1296118
CAS RN: 81015-49-8
M. Wt: 177.22 g/mol
InChI Key: PXNRJZLHXKIISI-UHFFFAOYSA-N
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Description

4-(2-Thiazolyl)phenol is a compound that is part of a broader class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen in the ring structure. Phenolic derivatives of thiazoles, such as 4-(2-Thiazolyl)phenol, have been studied for various applications, including their potential as corrosion inhibitors, antioxidants, and antimicrobial agents. These compounds are of interest due to their pharmacological activities and their role in the development of new materials with desirable electronic properties.

Synthesis Analysis

The synthesis of thiazole derivatives often involves multi-step reaction sequences. For instance, new 2-(4-alkylthiophenoxy)-4-substituted-1,3-thiazoles have been synthesized from ethyl [4-(alkylthio)phenoxy]acetates through a series of reactions, including the formation of Schiff bases and subsequent reduction steps . Similarly, 2-(1,3,4-thiadiazolylaminomethyl)phenols were synthesized by reducing the CN double bond of intermediate Schiff bases . These methods demonstrate the complexity and versatility of synthetic routes available for creating thiazole-based compounds.

Molecular Structure Analysis

The molecular structure of thiazole derivatives has been characterized using various spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction has been employed to determine the crystal structure of certain derivatives, revealing details such as nonplanar geometries and the presence of intramolecular hydrogen bonds . Density functional theory (DFT) calculations have been used to predict molecular geometry, vibrational frequencies, and to compare with experimental data, providing a deeper understanding of the molecular structure and stability of these compounds .

Chemical Reactions Analysis

Thiazole derivatives participate in a range of chemical reactions. For example, the electrochemical polymerization of phenol-based thiazole monomers has been studied, leading to the synthesis of electroactive polymers with potential applications in electronic devices . The reactivity of thiazole derivatives is also influenced by their electronic properties, such as the energy levels of frontier molecular orbitals, which can be studied using cyclic voltammetry and spectroelectrochemical characterization .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives are closely related to their molecular structure. Quantum chemical parameters, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, have been calculated to understand the electronic properties of these compounds . These properties are important for evaluating the potential use of thiazole derivatives as corrosion inhibitors, where their ability to adsorb onto metal surfaces and protect against acid-induced corrosion is of interest . Additionally, the antioxidant capacity of thiazole derivatives has been assessed through in vitro assays, revealing their potential to act as antiradical and electron donors . The electronic properties, such as band gap energies and the influence of frontier orbitals, have also been investigated to understand the reactivity and stability of these compounds .

Scientific Research Applications

Anticancer Studies

4-(2-Thiazolyl)phenol has been utilized in anticancer studies. Al-adilee and Hessoon (2019) synthesized a thiazolyl azo ligand and its metal complexes for in vitro antitumor activity against human breast cancer. The ligand and complexes exhibited significant anticancer properties, suggesting their potential in cancer treatment (Al-adilee & Hessoon, 2019). Similarly, Szychowski et al. (2017) investigated 4-thiazolidinones, a class of compounds including 4-(2-Thiazolyl)phenol, for their anticancer properties. The study found these compounds to exhibit cytotoxic and proapoptotic properties at high concentrations in human squamous carcinoma cells (Szychowski et al., 2017).

Corrosion Inhibition

4-(2-Thiazolyl)phenol has been studied for its corrosion inhibition properties. Yılmaz et al. (2016) explored the use of 2-((Thiazole-2-ylimino)methyl)phenol, a related compound, as a corrosion inhibitor for mild steel in acidic environments. The study showed that these compounds were effective in protecting mild steel from corrosion, indicating their potential in industrial applications (Yılmaz et al., 2016).

Antimicrobial Properties

Compounds derived from 4-(2-Thiazolyl)phenol have been examined for their antimicrobial properties. Waheeb and Al-adilee (2021) synthesized a heterocyclic azo dye ligand from a derivative of 4-(2-Thiazolyl)phenol and evaluated its antibacterial and antifungal properties. The compounds showed significant antimicrobial activity, suggesting their use in medicinal and pharmaceutical applications (Waheeb & Al-adilee, 2021).

Other Applications

Further studies have investigated 4-(2-Thiazolyl)phenol and its derivatives for various applications, including as inhibitors in biochemical pathways and as sensors in chemical detection. For instance, Kokotos et al. (2014) studied thiazolyl ketones, related to 4-(2-Thiazolyl)phenol, as inhibitors of cytosolic phospholipase A2, indicating their potential in developing anti-inflammatory agents (Kokotos et al., 2014).

Safety And Hazards

“4-(2-Thiazolyl)phenol” is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors and avoid contact with skin and eyes .

Future Directions

Thiazoles are present in more than 18 FDA-approved drugs . They are used in the cure of cancer and are also found to have an average inhibitory activity for leukemia P388 tumor in mice . Therefore, the future directions of “4-(2-Thiazolyl)phenol” could be in the field of medicinal chemistry, particularly in the development of new drugs for cancer treatment.

properties

IUPAC Name

4-(1,3-thiazol-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NOS/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNRJZLHXKIISI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601001708
Record name 4-(1,3-Thiazol-2-yl)phenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Thiazolyl)phenol

CAS RN

81015-49-8
Record name 81015-49-8
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Record name 4-(1,3-Thiazol-2-yl)phenol
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Record name 4-(1,3-thiazol-2-yl)phenol
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Synthesis routes and methods I

Procedure details

To a mixture of 4-hydroxybenzothioamide (30.64 g, 0.20 mol) and 2-bromo-1,1-dimethoxyethane (31.00 g, 0.20 mol) in EtOH (600 mL) was added 4-methylbenzenesulfonic acid (34.44 g, 0.20 mol) with stirring at rt. The reaction mixture was heated at 90° C. for 24 h, then cooled to rt and concentrated in vacuo. The mixture was diluted with H2O (200 mL), adjusted to pH 10 with saturated NaHCO3 aqueous solution and extracted with DCM (200 mL×3). The combined organic phases were concentrated in vacuo to give the title compound as s yellow solid (21.3 g, 60%).
Quantity
30.64 g
Type
reactant
Reaction Step One
Quantity
31 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
34.44 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of the product of step 1 (1.0 g, 5.23 mmol) in methylene chloride (25 ml) was slowly added boron tribromide (2.00 ml, 15.7 mmol) at −78° C., and stirred at −78° C. for 1 h. After it was stirred at room temperature for 16 h, the reaction mixture was poured into ice-water. The product was collected on a filter, washed with ether to yield the title product (0.84 g, 84%); 1H NMR (400 MHz, CDCl3) δ 7.85 (d, J=3.2 Hz, 1H), 7.79 (d, J=8.8 Hz, 2H), 7.67 (d, J=3.2 Hz, 1H), 6.88 (d, J=8.8 Hz, 2H); MS (ESI−) 176 (M−1, 100).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four
Yield
84%

Synthesis routes and methods III

Procedure details

Prepared according to the method described in Example 36b) from 2-(4-methoxyphenyl)thiazole (1.7 g), dichloromethane (20 ml) and boron tribromide (1.0 M in dichloromethane, 17.8 ml) with stirring at -78° C. After work up the residue was triturated with ether to give the sub-title compound a pale yellow solid (1.2 g).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
17.8 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

In a round-bottomed flask, bromoacetaldehyde dimethoxyacetal (123 μl, 1.04 mmol), p-toluenesulfonic acid (199 mg, 1.04 mmol), and 4-hydroxy-thiobenzamide (160 mg, 1.04 mmol) were dissolved in ethanol (10 ml) and the resulting solution was heated to reflux for about twenty-four hours. The reaction mixture was then concentrated to an oil which was redissolved in ethyl acetate, and extracted with saturated aqueous sodium carbonate. The combined organic extracts were then washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to an oil. The crude product was purified by column chromatography (hexanes to 10% ethyl acetate/hexanes) to furnish the title compound as a white solid (113 mg, 61% yield). LRMS ([M+H+])=177.8.
Name
bromoacetaldehyde dimethoxyacetal
Quantity
123 μL
Type
reactant
Reaction Step One
Quantity
199 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
61%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Uslu, E Özcan, SO Tümay, HH Kazan… - Journal of Photochemistry …, 2020 - Elsevier
A general synthetic strategy is developed to synthesize water soluble receptors by employing tripodal system based on a cyclotriphosphaze platform. The developed model is …
Number of citations: 32 www.sciencedirect.com

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